molecular formula C14H13NO2 B6370302 2-(3-Acetylaminophenyl)phenol, 95% CAS No. 1261896-19-8

2-(3-Acetylaminophenyl)phenol, 95%

Cat. No. B6370302
CAS RN: 1261896-19-8
M. Wt: 227.26 g/mol
InChI Key: BQPRQHLISSXNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Acetylaminophenyl)phenol, 95% (2-AAP-95) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 108-110°C. It is soluble in ethanol, chloroform, and ethyl acetate, and insoluble in water. 2-AAP-95 is a useful chemical intermediate in the synthesis of other compounds, and is also used in a variety of biochemical and physiological studies.

Scientific Research Applications

2-(3-Acetylaminophenyl)phenol, 95% is used in a variety of scientific research applications. It is a useful chemical intermediate in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in a variety of biochemical and physiological studies. In particular, it is used in studies of enzyme inhibition, receptor binding, and drug metabolism. It is also used in studies of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

2-(3-Acetylaminophenyl)phenol, 95% has a variety of mechanisms of action. In enzyme inhibition studies, it acts as a competitive inhibitor of the enzyme, binding to the active site of the enzyme and preventing the substrate from binding. In receptor binding studies, it binds to the receptor and modulates the activity of the receptor. In drug metabolism studies, it is metabolized by the liver and other organs, and its metabolites are then excreted from the body.
Biochemical and Physiological Effects
2-(3-Acetylaminophenyl)phenol, 95% has a variety of biochemical and physiological effects. In enzyme inhibition studies, it inhibits the activity of the enzyme, leading to decreased levels of the enzyme’s product. In receptor binding studies, it binds to the receptor and modulates the activity of the receptor, leading to changes in the activity of the receptor’s target. In drug metabolism studies, it is metabolized by the liver and other organs, leading to changes in the levels of the drug’s metabolites.

Advantages and Limitations for Lab Experiments

2-(3-Acetylaminophenyl)phenol, 95% has several advantages and limitations for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively stable and can be stored for long periods of time. However, it is relatively insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for research using 2-(3-Acetylaminophenyl)phenol, 95%. These include further studies of enzyme inhibition, receptor binding, and drug metabolism. It could also be used in studies of drug solubility and bioavailability, as well as studies of the pharmacokinetics and pharmacodynamics of drugs. In addition, it could be used in studies of the effects of environmental pollutants on the body, and in studies of the effects of drugs on the immune system.

Synthesis Methods

2-(3-Acetylaminophenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the condensation of 3-aminoacetophenone with phenol in the presence of a base. This reaction is carried out at temperatures of 80-100°C and yields 2-(3-Acetylaminophenyl)phenol, 95% as a white crystalline solid. Other methods of synthesis include the reaction of 3-aminoacetophenone with phenol in the presence of a catalyst, such as zinc chloride, and the reaction of 3-aminoacetophenone with phenol in the presence of an acid, such as sulfuric acid.

properties

IUPAC Name

N-[3-(2-hydroxyphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)15-12-6-4-5-11(9-12)13-7-2-3-8-14(13)17/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRQHLISSXNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683533
Record name N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-19-8
Record name N-(2′-Hydroxy[1,1′-biphenyl]-3-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.